molecular formula C21H22O7 B190328 Graveolone CAS No. 16499-05-1

Graveolone

Cat. No.: B190328
CAS No.: 16499-05-1
M. Wt: 244.24 g/mol
InChI Key: WEDGVCZUPFZNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Graveolone belongs to the class of organic compounds known as linear pyranocoumarins. These are organic compounds containing a pyran (or a hydrogenated derivative) linearly fused to a coumarin moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in dill, herbs and spices, and parsley. This makes this compound a potential biomarker for the consumption of these food products.

Scientific Research Applications

Antifungal Activity

Graveolone, found in various plants, exhibits significant antifungal properties. For example, ethanolic and hexanic extracts of Lippia graveolens (which contain this compound) have been shown to effectively inhibit postharvest fungi that cause diseases in fruits like apple, mango, and orange (Rodríguez et al., 2011). This indicates this compound's potential as a natural fungicide in agricultural settings.

Anticancer Potential

This compound isolated from Anethum sowa L. root extracts shows promise in cancer therapy. Molecular docking investigations have suggested its potential therapeutic tendencies against various forms of cancer (Saleh‐e‐In et al., 2019). This opens up new avenues for drug development in oncology.

Phytochemical Analysis

This compound has been identified as a component in various plant extracts, such as Broussonetia papyrifera branches (Chao et al., 2006). These studies contribute to the broader understanding of plant biochemistry and the potential for discovering novel compounds with therapeutic properties.

Phytotoxic Effects

In studies of the phytotoxic activity of this compound, it has been observed to inhibit the growth of various plant species like Lactuca sativa (lettuce) and Lemna paucicostata (duckweed) (Hale et al., 2004). This suggests its potential use as a natural herbicide or in the study of plant growth regulation.

Properties

CAS No.

16499-05-1

Molecular Formula

C21H22O7

Molecular Weight

244.24 g/mol

IUPAC Name

2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione

InChI

InChI=1S/C14H12O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6H,7H2,1-2H3

InChI Key

WEDGVCZUPFZNDE-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C3C(=C2)C=CC(=O)O3)C

melting_point

177.5-178°C

16499-05-1

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Graveolone
Reactant of Route 2
Reactant of Route 2
Graveolone
Reactant of Route 3
Reactant of Route 3
Graveolone
Reactant of Route 4
Reactant of Route 4
Graveolone
Reactant of Route 5
Graveolone
Reactant of Route 6
Graveolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.